4-Chromanone
Overview
Description
Synthesis Analysis
The synthesis of 4-Chromanone and related derivatives often involves strategies utilizing skipped dienes, as their presence is notable in various natural product classes, such as alkaloids and terpenoids. These nonconjugated diene systems play a crucial role in the total synthesis of natural products, offering a versatile approach for constructing complex molecular architectures (Petruncio et al., 2021).
Scientific Research Applications
Synthesis of Tricyclic and Larger Ring Systems : 4-Chromanones are utilized in synthesizing tricyclic and larger ring systems, leading to chromones and chromone derivatives (Kabbe & Widdig, 1982).
Organic Synthesis and Drug Design : They serve as important intermediates and building blocks in organic synthesis and drug design due to their structural diversity and biological relevance (Emami & Ghanbarimasir, 2015).
DNA Interaction and Cleaving Agents : Some chromanone derivatives can bind to CT-DNA in an intercalation mode and act as efficient cleaving agents (Mayuri et al., 2017).
Production of 4-Aminochromans and 4-Aminothiochromans : The Raney-Ni/H2 system facilitates the selective production of these compounds, important in pesticide and drug research due to their bioactivities (Sebök et al., 1998).
Catalysis in Chemical Reactions : 4-Chromanone derivatives have been used as efficient catalysts for the intramolecular Stetter reaction with high enantioselectivity (Rafiński et al., 2014).
Pharmacological Applications : They have shown anti-inflammatory, HIV replication inhibition, and antioxidant properties. Also, chromanone analogues with an all-carbon quaternary center are promising in pharmacological studies (Woźnica & Frelek, 2016).
Anti-platelet Aggregative Activity : 4-Chromanone derivatives showed inhibitory activities against rabbit platelet aggregation (Yan, 2010).
Inclusion in Zeolite and Photochemistry : When included in an NaY zeolite, the photochemistry of 3-bromo-4-chromanone is significantly modified, affecting the generation of cations and the formation of equimolar amounts of chromone and 4-chromanone (Jiménez et al., 1995).
Safety And Hazards
Future Directions
Given the wide range of biological and pharmaceutical activities exhibited by 4-Chromanone derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds play an important role as building blocks in designing drugs, and their research is of great significance in the area of pharmaceutical chemistry .
properties
IUPAC Name |
2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTDXOZUKAQDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060081 | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chromanone | |
CAS RN |
491-37-2 | |
Record name | Chromanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chromanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chromanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chroman-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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